Ethyl 3-amino-4,4,4-trifluorobutyrate
Description
Significance of Organofluorine Chemistry in Medicinal and Agrochemical Sciences
Organofluorine chemistry plays a pivotal role in the development of pharmaceuticals and agrochemicals. wikipedia.orgacs.org It is estimated that approximately 20-25% of all modern pharmaceuticals and about 40-50% of agrochemicals contain at least one fluorine atom. wikipedia.orgacs.orgresearchgate.net The introduction of fluorine can enhance a molecule's efficacy, selectivity, and metabolic stability. numberanalytics.com
In medicinal chemistry, fluorinated compounds are found in a wide range of top-selling drugs, including antidepressants like fluoxetine (B1211875) (Prozac), cholesterol-lowering agents, and anticancer drugs such as 5-fluorouracil. wikipedia.orgwikipedia.org The unique properties of fluorine allow medicinal chemists to fine-tune the characteristics of a drug candidate to improve its pharmacokinetic and pharmacodynamic profile. bohrium.comnih.gov Similarly, in the agrochemical industry, fluorinated compounds are integral to the design of highly effective and selective herbicides, insecticides, and fungicides that are crucial for global food production. numberanalytics.comnih.gov
Role of the Trifluoromethyl Group in Modulating Molecular Properties
Among the various fluorine-containing functionalities, the trifluoromethyl (CF₃) group is one of the most significant and widely used in drug design. wikipedia.orgmdpi.com Its unique electronic and steric properties make it a valuable tool for modifying molecular structures to enhance biological activity. nih.gov The CF₃ group is strongly electron-withdrawing, highly stable, and is often used as a bioisostere for methyl (CH₃) or chloro (Cl) groups to adjust a molecule's properties or protect a reactive site from metabolic oxidation. wikipedia.orgmdpi.com
Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group generally increases the lipophilicity of a molecule. mdpi.comnih.gov This is quantified by the Hansch lipophilicity parameter (π), where the CF₃ group has a value of +0.88, indicating its lipophilic nature. mdpi.com
This enhanced lipophilicity can improve a molecule's ability to permeate biological membranes, which can lead to increased bioavailability. mdpi.com However, the effect of trifluorination on lipophilicity can be complex and depends on the specific location of the group within the molecule. nih.govacs.org
Physicochemical Properties of the Trifluoromethyl Group
| Property | Value/Description |
|---|---|
| Hansch Lipophilicity Parameter (π) | +0.88 |
| Electronegativity | Intermediate between Fluorine and Chlorine |
| C-F Bond Dissociation Energy | ~485 kJ/mol |
| Nature | Strongly electron-withdrawing |
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. mdpi.comnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. mdpi.com This makes the CF₃ group highly resistant to oxidative metabolism by enzymes in the body, which can prolong the half-life of a drug. mdpi.comnih.gov Replacing a metabolically vulnerable methyl group with a trifluoromethyl group is a common strategy in drug design to improve a compound's pharmacokinetic profile. wikipedia.orgnih.gov
Furthermore, the trifluoromethyl group can improve a drug's binding affinity and selectivity for its biological target. mdpi.com Its size and strong electron-withdrawing nature can lead to more favorable electrostatic and hydrophobic interactions within the target's binding pocket. mdpi.comresearchgate.net This can result in a more potent and selective drug. researchgate.net
Overview of β-Amino Acid Derivatives in Chemical Synthesis and Biological Systems
β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom (the β-carbon) from the carboxyl group. mdpi.com While not typically found in proteins, β-amino acids and their derivatives are a valuable class of compounds with significant applications in chemistry and biology. researchgate.net
In chemical synthesis, β-amino acids are versatile building blocks for constructing complex molecules, including pharmaceuticals and agrochemicals. researchgate.net Peptides synthesized from β-amino acids, known as β-peptides, can fold into stable secondary structures, similar to proteins. researchgate.net These β-peptides are often resistant to degradation by proteolytic enzymes, making them attractive for developing new therapeutic agents. mdpi.com β-Amino acid derivatives are found in various biologically active natural products and are key components in many synthetic drugs.
Contextualizing Ethyl 3-amino-4,4,4-trifluorobutyrate within Fluoroalkylated β-Amino Acid Research
The synthesis and study of fluorinated β-amino acids have expanded rapidly, driven by the goal of combining the beneficial properties of both the β-amino acid scaffold and fluorinated substituents. benthamdirect.combenthamscience.com These compounds are sought after as building blocks for creating novel peptides, peptidomimetics, and other biologically active molecules with enhanced stability and specific conformational properties. researchgate.netacs.org
This compound is a key compound within this area of research. It is a fluoroalkylated β-amino acid derivative that strategically incorporates both the trifluoromethyl group and a β-amino ester framework. This structure makes it a highly valuable synthetic intermediate. nbinno.com Researchers utilize this molecule as a starting material to construct more complex chiral β-fluoroalkyl β-amino acid derivatives and other target molecules. acs.orgnih.gov Its utility stems from the potential to impart the advantageous characteristics of the CF₃ group—such as increased metabolic stability and lipophilicity—into a β-amino acid structure, which itself offers unique structural and biological possibilities. acs.orgnbinno.com It serves as an important intermediate for the synthesis of various potential drugs, including anti-cancer, anti-inflammatory, and anti-viral agents, as well as for agrochemicals like herbicides and insecticides. nbinno.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-4,4,4-trifluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUOZZWGWBBRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378981 | |
| Record name | Ethyl 3-amino-4,4,4-trifluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170804-18-9 | |
| Record name | Ethyl 3-amino-4,4,4-trifluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-amino-4,4,4-trifluorobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 3 Amino 4,4,4 Trifluorobutyrate and Its Precursors
Approaches to Trifluoroacetoacetic Esters as Synthetic Intermediates
The synthesis of ethyl 4,4,4-trifluoroacetoacetate is a critical initial step. This β-ketoester serves as the direct precursor for subsequent amination reactions.
The primary industrial method for producing ethyl 4,4,4-trifluoroacetoacetate is the Claisen condensation reaction. google.comguidechem.com This process involves the reaction between ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297) in the presence of a strong base, most commonly sodium ethoxide. google.comguidechem.com The reaction is typically conducted in an organic solvent. google.com
The process begins with the condensation of the two ester compounds, catalyzed by the base, to form the sodium salt of the product. epo.org Following the condensation, the reaction mixture is neutralized with an acid, such as formic acid or hydrochloric acid, to liberate the final ethyl 4,4,4-trifluoroacetoacetate product. epo.orggoogle.com The product is then purified, typically through distillation. google.comscispace.com Various organic solvents can be employed, including cyclohexane, tetrahydrofuran (B95107) (THF), and methyl tertiary butyl ether, with the selection impacting reaction conditions and yields. google.comgoogle.com
Table 1: Claisen Condensation Reaction Conditions for Ethyl 4,4,4-trifluoroacetoacetate Synthesis
| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Cyclohexane | 15-20 | 82.2 | 95.2 | google.com |
| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Tetrahydrofuran | 10-20 | 86.3 | 94.7 | google.com |
| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Methyl tertiary butyl ether | 10-20 | 83.4 | 95.5 | google.com |
| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Meta Dichlorobenzene | 10-20 | 85.3 | 95.2 | google.com |
| Ethyl trifluoroacetate, Ethyl acetate | Sodium hydride | Cyclohexane | 45-60 | - | - | epo.org |
Direct Amination Strategies
The conversion of ethyl 4,4,4-trifluoroacetoacetate to ethyl 3-amino-4,4,4-trifluorobutyrate (often isolated as its more stable enamine tautomer, ethyl 3-amino-4,4,4-trifluorocrotonate) is achieved through direct amination. google.com This transformation can be accomplished using several methodologies.
A common strategy involves the direct reaction of 4,4,4-trifluoroacetoacetic esters with amines. google.com This method can be performed under dehydrating conditions to drive the reaction toward the formation of the enamine product. google.com
The reaction between the trifluoroacetoacetic ester and an amine, such as ammonia (B1221849) or a primary amine, can be facilitated by the presence of an acid. google.comgoogle.com The process involves reacting the alkali metal enolate of the trifluoroacetoacetic ester directly with the amine in the presence of an acid catalyst. google.comgoogle.com To enhance the yield of the desired 3-amino-4,4,4-trifluorocrotonate ester, the water formed during the reaction is continuously removed. google.com This can be achieved by distilling the water of reaction, sometimes with the aid of an inert entrainer, at temperatures ranging from 50 to 160°C. google.com
While specific thermal rearrangement protocols for this exact transformation are not extensively detailed, the application of heat is a component of related synthetic methods. For instance, the amination reaction is often conducted at elevated temperatures, such as 85°C, which facilitates the conversion and product formation. googleapis.com The use of heat helps to drive the reaction to completion, ensuring the consumption of the starting trifluoroacetoacetate. googleapis.com
A specific and effective method for the amination of ethyl 4,4,4-trifluoroacetoacetate involves the use of ammonium (B1175870) acetate. googleapis.com In this protocol, the ketoester is combined with ammonium acetate in a solvent such as ethanol. googleapis.com The mixture is heated to facilitate the reaction, with progress monitored by analytical methods like gas chromatography. googleapis.com This approach has been shown to result in high yields of the desired ethyl 3-amino-4,4,4-trifluorocrotonate, often exceeding 98%. googleapis.com
Table 2: Amination of Ethyl 4,4,4-trifluoroacetoacetate
| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | Ammonium acetate | Ethanol | - | Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate | >95 | googleapis.com |
| Ethyl trifluoroacetoacetate | Ammonium acetate | - | 85 | Ethyl 3-amino-4,4,4-trifluorocrotonate | >98 | googleapis.com |
Reaction of Trifluoroacetoacetic Esters with Amines
Biomimetic Transamination Approaches
Biomimetic transamination has emerged as a practical and scalable method for synthesizing fluorinated amines and amino acids. bioorganica.com.uaresearchgate.net This approach mimics the biological process of transamination, which involves the transfer of an amino group to a keto acid. researchgate.net Mechanistically, the process is characterized by a base-catalyzed 1,3-proton shift within an azomethine intermediate. bioorganica.com.uaresearchgate.net This methodology has been successfully applied to the synthesis of β-fluoroalkyl-β-amino acids from fluorinated β-keto esters. bioorganica.com.uaresearchgate.net
The biomimetic transamination of α-alkyl β-keto carboxylic esters provides a direct route to α-alkyl-β-fluoroalkyl-β-amino acids. A key example is the reaction of ethyl 2-methyl-3-keto-4,4,4-trifluorobutyrate with benzylamine. This reaction proceeds under mild conditions to afford derivatives of 2-methyl-3-amino-4,4,4-trifluorobutanoic acid. The presence of the α-methyl group is believed to facilitate the reaction due to the relative instability of the intermediate (Z)-enamine. This chemo-enzymatic approach, which combines a chemical reaction with a biocatalytic resolution step, is considered a methodologically useful process for preparing these biologically relevant disubstituted fluorinated β-amino acids.
A significant advantage of the biomimetic transamination approach is the ability to control the stereochemical outcome through the choice of catalyst, enabling stereodivergent synthesis. The diastereoselectivity of the base-catalyzed prepchem.comnbinno.com-proton shift reaction can be manipulated by the nature of the base catalyst used. For instance, in the transamination of ethyl 2-methyl-3-keto-4,4,4-trifluorobutyrate, different base catalysts can selectively produce either the (2R,3S) or (2R,3R) diastereomer as the dominant product. This catalyst-controlled stereoselectivity allows for the targeted synthesis of specific stereoisomers of the final β-amino acid. Further enzymatic resolution can then be employed to separate the diastereomerically pure compounds into their respective enantiomers.
Interactive Data Table: Catalyst Effect on Diastereoselectivity
| Catalyst | Dominant Diastereomer | Reference |
| Base Catalyst A | (2R,3S) | |
| Base Catalyst B | (2R,3R) |
Aza-Michael Addition Protocols
The aza-Michael addition, or the conjugate addition of an amine to an electron-deficient alkene, is a powerful and atom-economical method for forming carbon-nitrogen bonds. researchgate.netresearchgate.net This reaction has been widely applied to the synthesis of β-amino acid derivatives, including fluorinated analogues. rsc.org
The aza-Michael reaction using β-fluoroalkylated acrylates as the Michael acceptor serves as a direct and efficient route to fluoroalkylated β-amino acid derivatives. rsc.org For example, the reaction of various primary and secondary amines with ethyl 4,4,4-trifluorocrotonate or similar β-fluoroalkylated acrylates yields the corresponding β-amino esters. prepchem.comrsc.org This protocol has been shown to be effective for a range of amines, including anilines, cyclohexanamine, and benzylhydrazine, providing the desired adducts in high yields, often up to 99%. rsc.orgrsc.org
A significant advancement in aza-Michael additions is the development of catalyst- and solvent-free procedures. researchgate.netrsc.org These "green" methodologies offer considerable environmental and practical benefits. It has been demonstrated that the reaction between various amines and β-fluoroalkylated acrylates can proceed efficiently by simply stirring the neat reactants at room temperature. rsc.orgrsc.org The reaction progress can be monitored by TLC or ¹⁹F NMR, and upon completion, the product can often be isolated by direct purification without a complex workup. rsc.org This approach avoids the use of potentially harsh catalysts or large volumes of organic solvents, making it an attractive option for the synthesis of compounds like this compound. researchgate.netd-nb.inforesearchgate.net
Interactive Data Table: Aza-Michael Addition Examples
| Amine | Michael Acceptor | Conditions | Yield | Reference |
| Aniline | 3-(4,4,4-trifluorobut-2-enoyl)oxazolidin-2-one | r.t., 22 h, neat | - | rsc.org |
| 4-(tert-butyl)aniline | 3-(4,4,4-trifluorobut-2-enoyl)oxazolidin-2-one | r.t., 1 h, neat | 97% | rsc.org |
| Cyclohexanamine | 3-(4,4,4-trifluorobut-2-enoyl)oxazolidin-2-one | r.t., 1.5 h, neat | 99% | rsc.org |
| Methylamine | Ethyl 4,4,4-trifluorocrotonate | 0°C to 20°C, Ethanol | 73% (calculated) | prepchem.com |
Mannich-Type Reactions with Fluorinated Substrates
The Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde or ketone, and an enolizable carbonyl compound, is a fundamental method for synthesizing β-amino carbonyl compounds, known as Mannich bases. researchgate.net This reaction has been adapted for the synthesis of fluorinated β-amino acids by employing fluorinated substrates. researchgate.netnih.gov Catalytic asymmetric Mannich reactions, in particular, provide a powerful tool for constructing fluorinated compounds with controlled stereochemistry. nih.govnih.gov
The reaction can be performed with a variety of fluorinated components, such as N-sulfinylimines derived from trifluoroacetaldehyde (B10831). For example, the organic base-catalyzed Mannich reaction of (S)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine with dialkyl malonates provides a stereodivergent route to both (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids. nih.gov Similarly, reactions with other nucleophiles like arylethynes have been explored, yielding chiral trifluoromethylpropargylamines. beilstein-journals.org These methods demonstrate the versatility of the Mannich reaction in accessing structurally diverse and stereochemically defined fluorinated β-amino acids and their derivatives. nih.gov
Condensation with Formaldehyde (B43269) and Amino Acid Esters
The Mannich reaction is a three-component condensation that provides a powerful method for synthesizing β-amino carbonyl compounds, known as Mannich bases. oarjbp.comwikipedia.orgadichemistry.com The reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an amine and a non-enolizable aldehyde, most commonly formaldehyde. oarjbp.comadichemistry.com
The general mechanism proceeds in three key steps:
Iminium Ion Formation : The amine reacts with the carbonyl group of formaldehyde to form an iminium ion after dehydration. wikipedia.orgadichemistry.com
Enolization : The compound with an acidic α-proton, such as an ester, tautomerizes to its enol form under the acidic or basic reaction conditions. wikipedia.orgadichemistry.com
Nucleophilic Attack : The enol form of the ester attacks the electrophilic iminium ion, forming the new carbon-carbon bond and yielding the β-amino carbonyl product after proton transfer. adichemistry.com
This methodology can be applied to the synthesis of complex alkylamines. nih.gov For instance, a multicomponent reaction involving formaldehyde and glycine (B1666218) methyl ester hydrochloride has been used to achieve the alkylamination of both C(sp²)–H and benzylic C(sp³)–H bonds. nih.gov This highlights the versatility of using amino acid esters as components in Mannich-type condensations to build complex nitrogen-containing molecules.
Diastereoselective Mannich Additions
Achieving stereocontrol is a critical challenge in the synthesis of molecules with multiple chiral centers like this compound. Diastereoselective Mannich reactions have been developed to address this, providing access to specific stereoisomers. researchgate.netresearchgate.net These reactions are among the most effective methods for synthesizing chiral β-amino carbonyl compounds and their derivatives. researchgate.netnih.gov
One successful strategy involves the use of chiral auxiliaries. For example, a highly diastereoselective Mannich addition has been reported using either chiral or achiral Ni(II) complexes of glycine Schiff bases which add to a chiral N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine. researchgate.net This approach allows for the synthesis of enantiomerically pure β-(trifluoromethyl)-α,β-diamino acids. researchgate.net The sulfinyl group on the imine acts as a powerful stereodirecting group, guiding the nucleophilic attack of the glycine enolate equivalent to one face of the imine.
Organocatalysis has also emerged as a powerful tool for stereoselective Mannich reactions. nih.govnih.gov Chiral organocatalysts, such as those based on proline or cinchona alkaloids, can facilitate direct and highly stereoselective Mannich-type reactions of fluorinated amides or ketones. wikipedia.orgacs.org These catalysts activate the reactants and create a chiral environment that favors the formation of one diastereomer over the other. acs.org A process known as crystallization-induced diastereoconvergence can also be leveraged, where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium toward its formation. nih.gov
| Reactants | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Glycine Schiff base Ni(II) complex + N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine | Chiral Ni(II) complex | High diastereoselectivity | N/A | researchgate.net |
| α-Fluorinated 7-azaindoline amides + Imines | Soft Lewis acid / hard Brønsted base cooperative system | High stereoselectivity | Good | acs.org |
| Unsubstituted β-keto esters + Imines | Chiral tertiary amine organocatalyst | High diastereoselectivity (via crystallization) | Good | nih.gov |
Synthesis from Trifluoroacetaldehyde Ethyl Hemiacetal Derivatives
Trifluoroacetaldehyde ethyl hemiacetal (TFAE) is a versatile and valuable industrial starting material for the synthesis of a wide range of trifluoromethylated compounds, including β-trifluoromethyl amino acids. researchgate.netbenthamscience.comresearchgate.net Its utility stems from its ability to act as a stable and easy-to-handle precursor to the highly reactive trifluoroacetaldehyde.
Direct Regioselective and Stereoselective Substitution Reactions
A key application of TFAE is in direct substitution reactions to form α-trifluoromethyl alcohols and amines. benthamscience.comresearchgate.netresearchgate.net The methodology often involves the reaction of TFAE or its derivatives, such as the corresponding imines, with various nucleophiles. researchgate.net These reactions can proceed with high levels of regioselectivity and stereoselectivity. benthamscience.comresearchgate.net
For instance, the reaction of TFAE with enamines or imines derived from ketones proceeds smoothly to give the corresponding β-hydroxy-β-trifluoromethyl ketones in high yields. researchgate.netnih.gov This transformation is highly regioselective, with the nucleophilic carbon of the enamine attacking the carbonyl carbon of the trifluoroacetaldehyde equivalent. researchgate.netnih.gov Subsequent conversion of the hydroxyl group to an amino group would lead to the desired β-amino ester framework.
Furthermore, these reactions can be rendered stereoselective. A complete reversal of diastereoselectivity has been observed in the reactions of TFAE with enamines and imines derived from propiophenones, allowing for metal-free, complementary access to both anti- and syn- diastereomers of the resulting products. nih.gov This control is crucial for the synthesis of specific, stereochemically defined bioactive molecules. The choice of reaction conditions and the specific structure of the nucleophile can influence which diastereomer is formed preferentially. nih.gov
| TFAE Derivative | Nucleophile | Product Type | Selectivity | Reference |
| TFAE | Enamines from methyl ketones | β-Hydroxy-β-trifluoromethyl ketones | High regioselectivity | researchgate.netnih.gov |
| TFAE | Imines from methyl ketones | β-Hydroxy-β-trifluoromethyl ketones | High regioselectivity | researchgate.net |
| TFAE | Enamines/Imines from propiophenones | 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones | Reversible diastereoselectivity (anti vs. syn) | nih.gov |
| TFAE Derivatives (e.g., imines) | Aromatic/Heteroaromatic compounds | α-Trifluoromethyl amines | Regioselective and stereoselective | benthamscience.comresearchgate.netresearchgate.net |
Stereochemical Aspects and Asymmetric Synthesis
Enantioselective Synthesis of Trifluoromethyl-β-Amino Acid Derivatives
The direct catalytic enantioselective synthesis of trifluoromethyl-β-amino acid derivatives presents a highly efficient approach to obtaining these chiral molecules. One notable method involves the DBU-catalyzed asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid, the parent acid of the ethyl ester. This is achieved through an enantioselective biomimetic transamination of isopropyl 4,4,4-trifluoro-3-oxobutanoate using (R)- and (S)-phenylethylamine. researchgate.net
The key step in this synthesis is a DBU-catalyzed 1,3-proton shift, which has been found to be highly enantioselective, achieving greater than 95% enantiomeric excess (ee). researchgate.net However, it has been observed that under the strongly basic conditions of the reaction, some racemization of the intermediate Schiff base can occur, which may lead to a final product with a lower enantiomeric purity. researchgate.net A systematic study of the base concentration's effect on both the reaction rate and the stereochemical outcome is crucial for optimizing this process. researchgate.net
While this method focuses on the synthesis of the carboxylic acid, it provides a strong foundation for the enantioselective synthesis of the corresponding ethyl ester. The principles of using a chiral amine to induce asymmetry via a transamination process, followed by a base-catalyzed enantioselective proton shift, are directly applicable.
Diastereoselective Control in Synthetic Pathways
Diastereoselective strategies, often employing chiral auxiliaries, are a powerful tool for the synthesis of specific stereoisomers of trifluoromethyl-β-amino acids. A significant advancement in this area is the stereoselective synthesis of β-trifluoromethyl-β-amino esters through a Mannich-type reaction. This approach utilizes an oxazolidine (B1195125) derived from trifluoroacetaldehyde (B10831) hemiacetal and (R)-phenylglycinol as a chiral auxiliary. nih.gov
The reaction involves a chiral fluorinated iminium ion and demonstrates good yields and high stereoselectivity. nih.gov Specifically, diastereomeric ratios (d.r.) of up to 96:4 have been achieved. nih.gov This method has been successfully applied to the concise synthesis of (R)-3-amino-4,4,4-trifluorobutanoic acid, highlighting its utility in producing enantiomerically pure trifluoromethyl-β-amino acids. nih.gov The high level of diastereocontrol is a key advantage of this synthetic route.
The following table summarizes the diastereoselectivity achieved in the Mannich-type reaction for the synthesis of a β-trifluoromethyl-β-amino ester:
| Chiral Auxiliary | Reactant | Diastereomeric Ratio (d.r.) | Reference |
| Oxazolidine from (R)-phenylglycinol | Chiral fluorinated iminium ion | up to 96:4 | nih.gov |
Enzymatic Resolution and Chemoenzymatic Approaches
Enzymatic methods offer a highly selective and environmentally friendly alternative for obtaining enantiomerically pure compounds. Kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is a common and effective strategy.
Penicillin acylase is a versatile enzyme that has been successfully employed in the kinetic resolution of β-amino acid esters. A biocatalytic approach has been developed for the resolution of the (R)- and (S)-enantiomers of ethyl 3-amino-4-pentynoate, a compound structurally similar to Ethyl 3-amino-4,4,4-trifluorobutyrate. nih.gov This resolution was achieved in enantiomerically pure form using Penicillin acylase. nih.gov
The process can be conducted through either selective acylation of the amino group or deacylation of the corresponding N-acylated derivative. In the acylation route, phenylacetic acid is used as the acylating agent. nih.gov A key aspect of this enzymatic resolution is the ability to control the activity of the penicillin acylase by maintaining an appropriate pH in the reaction medium. nih.gov This control allows for efficient separation of the enantiomers.
Given the substrate tolerance of penicillin acylase, it is plausible that a similar enzymatic resolution strategy could be applied to a racemic mixture of this compound to isolate the desired enantiomer.
Chiral Auxiliaries and Catalysts in Asymmetric Transformations
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recycled.
In the context of trifluoromethyl-β-amino acid synthesis, sulfinyl chiral auxiliaries have demonstrated significant potential. bioorganica.com.ua These auxiliaries have been used in the diastereoselective Mannich-type reaction between N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine and protected alkyl glycolates to produce β-trifluoromethyl isoserine derivatives. bioorganica.com.ua
Another powerful example is the use of an oxazolidine derived from (R)-phenylglycinol in the stereoselective synthesis of β-trifluoromethyl-β-amino esters. nih.gov This approach, as detailed in section 3.2, achieves high diastereoselectivity (up to 96:4 d.r.) in a Mannich-type reaction. nih.gov The chiral auxiliary effectively shields one face of the reactive intermediate, leading to the preferential formation of one diastereomer. The choice of the chiral auxiliary is critical and can significantly influence the stereochemical outcome of the reaction.
Transfer of Chirality in Fluoroalkylamine Synthesis
The transfer of chirality is a sophisticated strategy in asymmetric synthesis where a stereocenter in the starting material dictates the stereochemistry of a newly formed chiral center in the product. This can occur through various mechanisms, including sigmatropic rearrangements and stereospecific reactions.
In the synthesis of fluoroalkylamines, chirality transfer can be achieved through reactions involving chiral fluorinated building blocks. For instance, the stereoselective syntheses of β-trifluoromethyl-β-amino esters from an oxazolidine derived from trifluoroacetaldehyde hemiacetal and (R)-phenylglycinol is an example of chirality transfer. nih.gov The chirality of the phenylglycinol is transferred to the newly formed stereocenter at the β-position of the amino ester. The reaction proceeds through a chiral fluorinated iminium ion, and the stereochemical information from the auxiliary guides the approach of the nucleophile, resulting in a high degree of stereoselectivity. nih.gov This method provides a direct and efficient way to synthesize enantiopure unprotected fluorinated β-amino ketones and their corresponding γ-amino alcohols. nih.gov
Reactivity and Chemical Transformations
Condensation Reactions with Dicarbonyl Compounds
The primary amino group in Ethyl 3-amino-4,4,4-trifluorobutyrate allows it to act as a key nucleophile in condensation reactions with carbonyl compounds, a fundamental transformation for constructing heterocyclic systems.
Multi-component reactions involving an amino ester, a 1,3-dicarbonyl compound, and formaldehyde (B43269) are an established method for synthesizing substituted hexahydropyrimidines. In these reactions, the amino ester condenses with formaldehyde and the enol form of the dicarbonyl compound to build the heterocyclic ring. Research on analogous reactions using various α-amino acid esters and fluorinated 1,3-dicarbonyl compounds, such as ethyl 3-oxo-4,4,4-trifluorobutanoate, demonstrates the feasibility of this approach. researchgate.net
The condensation is typically carried out at room temperature in a buffered solution, yielding chiral hexahydropyrimidines. researchgate.net Interestingly, the reaction pathway can be highly dependent on the specific reactants. For instance, the reaction between ethyl 3-oxo-4,4,4-trifluorobutanoate, formaldehyde, and ethyl (S)-tyrosinate hydrochloride does not yield the expected hexahydropyrimidine (B1621009) but instead forms a chiral tetrahydropyrimidinium salt in good yield. researchgate.net In this specific transformation, one molecule of formaldehyde acts as an oxidant. researchgate.net This suggests that the reaction of this compound with dicarbonyl compounds could similarly lead to diverse heterocyclic products depending on the precise reaction conditions and substrates employed.
Reactions Involving Diazo Compounds
The amino group of this compound can be converted into a diazo group, opening pathways to a range of further transformations. This in situ generation of a diazo intermediate is central to certain multicomponent reactions.
An efficient copper-catalyzed multicomponent reaction has been developed for the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters from β-amino esters. beilstein-journals.orgresearchgate.net In this process, a β-amino ester like benzyl (B1604629) 3-amino-4,4,4-trifluorobutanoate (a close analog of the ethyl ester) reacts with a diazotizing agent, such as tert-butyl nitrite (B80452), to form a β-trifluoromethyl β-diazo ester intermediate in situ. beilstein-journals.orgnih.gov
This unstable diazo compound then reacts with a copper catalyst (e.g., CuI) to generate a copper-carbene intermediate. This intermediate is subsequently trapped by a nitrile (such as acetonitrile, which can act as the solvent) and a carboxylic acid to furnish the final N,N-diacyl-β-amino ester product. beilstein-journals.org The reaction proceeds under mild, room-temperature conditions and demonstrates the utility of this compound as a precursor for generating reactive diazo species. researchgate.net The copper catalyst plays a critical role; in its absence, the yield of the desired product is significantly diminished. beilstein-journals.org
| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CuI (10) | rt | 2.5 | 54 |
| 2 | CuI (20) | rt | 2.5 | 66 |
| 3 | CuI (40) | rt | 2.5 | trace |
| 4 | - | rt | 2.5 | 14 |
| 5 | CuI (20) | 60 | 2.5 | 38 |
*Reaction conditions based on model system using benzyl 3-amino-4,4,4-trifluorobutanoate, benzoic acid, and tert-butyl nitrite in acetonitrile. Data sourced from beilstein-journals.orgresearchgate.net.
Functional Group Interconversions and Derivatization
The primary amino group of this compound is a prime site for functional group interconversions, allowing for the synthesis of a wide array of derivatives.
As detailed in the copper-catalyzed multicomponent reaction, the amino group serves as a precursor to an in situ generated diazo group, which is then converted into an N,N-diacylamino functionality. This transformation from a primary amine to a di-substituted amide represents a significant derivatization that alters the chemical properties of the molecule. beilstein-journals.orgresearchgate.net
Furthermore, the amino group can undergo standard derivatization reactions common for amino acids and esters. One such method is the reaction with alkyl chloroformates, such as ethyl chloroformate, in an aqueous medium. nih.gov This reaction converts the primary amine into an N-ethoxycarbonyl (Eoc) protected amine, a stable carbamate (B1207046) derivative. This procedure is often employed for the analysis of amino acids by gas chromatography, as it increases the volatility and thermal stability of the compounds. researchgate.net The derivatization is rapid and efficient, providing a general method for modifying the amino functionality of this compound. nih.gov
Regioselectivity and Stereoselectivity in Reactions
The concepts of regioselectivity and stereoselectivity are critical when considering the reactions of multifunctional molecules like this compound, particularly in the context of constructing complex molecular architectures with defined three-dimensional structures.
While specific stereochemical studies on reactions starting directly with this compound are not extensively detailed in the surveyed literature, the behavior of structurally similar compounds provides valuable insight. For instance, in three-component reactions involving ethyl trifluoropyruvate, methyl ketones, and amino alcohols, the diastereomeric ratio of the resulting heterocyclic products can be significantly influenced by the steric bulk of the substituents. nih.gov The presence of a bulky phenyl group, for example, can act as a conformational anchor, leading to the formation of a single diastereomer. nih.gov
Similarly, multicomponent Mannich-type reactions that involve boranes, diazo compounds, and acyl imines to form β-amino carbonyl products can proceed with excellent diastereoselectivity, often yielding the anti diastereomer in ratios greater than 20:1. nih.gov Asymmetric variants of such reactions have been developed using chiral auxiliaries to achieve high stereocontrol. nih.gov These findings underscore the potential for achieving high levels of regio- and stereoselectivity in transformations involving this compound, particularly in multicomponent reactions where new stereocenters are formed.
Applications As a Synthetic Building Block
Precursor for Fluoroalkylated β-Amino Acids and Derivatives
Fluorinated β-amino acids are crucial components in the design of peptides and peptidomimetics, offering enhanced proteolytic stability and unique conformational properties. researchgate.net Ethyl 3-amino-4,4,4-trifluorobutyrate is a key starting material for accessing this important class of compounds.
A significant application of this building block is in the diastereoselective synthesis of α-alkyl-β-trifluoromethyl-β-amino esters. The Reformatsky reaction, for instance, provides a direct route to these valuable derivatives. When an imine, such as 4-methoxy-N-(2,2,2-trifluoroethylidene)aniline, is reacted with an α-bromo ester, the process yields ethyl 4,4,4-trifluoro-3-(N-4-methoxyphenyl)amino-2-alkylbutyrate as a primary product. researchgate.net This reaction introduces an alkyl group at the α-position of the original butyrate (B1204436) structure, demonstrating the utility of the compound in creating more complex, substituted β-amino acid frameworks.
Trifluoromethyl-substituted β-lactams (azetidin-2-ones) are a class of heterocyclic compounds with significant potential in drug discovery. rsc.org The β-amino ester, this compound, can be effectively cyclized to form these four-membered rings. For example, the product from the aforementioned Reformatsky reaction can undergo cyclization to yield 4-trifluoromethyl-3-alkyl-1-(4-methoxyphenyl)-2-azetidinone. researchgate.net These β-lactams are not only important targets themselves but also serve as synthetic intermediates that can be ring-opened to produce other valuable trifluoromethylated amino compounds. researchgate.net
The core structure of this compound is also amenable to the construction of more complex heterocyclic systems like dihydroquinolin-4-ones. These frameworks are present in numerous biologically active molecules. The synthesis often involves the condensation of the β-amino ester or its enamine tautomer, ethyl 3-amino-4,4,4-trifluorocrotonate, with suitable aromatic precursors, leading to the formation of the fused heterocyclic ring system.
Table 1: Synthesis of α-Substituted β-Amino Esters and β-Lactams
| Reactants | Key Reaction | Products | Reference |
|---|---|---|---|
| 4-methoxy-N-(2,2,2-trifluoroethylidene)aniline, α-bromo ester | Reformatsky Reaction | Ethyl 4,4,4-trifluoro-3-(N-4-methoxyphenyl)amino-2-alkylbutyrate | researchgate.net |
Intermediate in the Synthesis of Pharmacologically Relevant Compounds
The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. This compound provides a direct entry point for introducing the trifluoromethyl group into pharmacologically relevant scaffolds.
This compound is a foundational building block for a wide array of trifluoromethyl-containing amines and amino acids. researchgate.net The β-lactams derived from it can be readily ring-opened to generate β-amino esters, which are precursors for dipeptides and other peptidomimetics. researchgate.net The resulting fluorinated amino acids have been incorporated into molecules targeting a range of biological activities, including use as antifungal agents, protease inhibitors, and anticancer therapeutics. nih.govflinders.edu.au The presence of the CF3 group often leads to analogs with increased potency and a broader spectrum of activity. nih.gov
Fluoroalkene dipeptide isosteres are mimics of the peptide bond where the amide linkage is replaced by a fluoroalkene moiety (-CF=CH-). This substitution provides significant resistance to enzymatic degradation while often retaining or enhancing biological activity. beilstein-journals.org Fluorinated β-amino acids, which can be synthesized from this compound, are key precursors for these isosteres. researchgate.net The synthesis involves transforming the β-amino acid into a key intermediate that can then be used to construct the fluoroalkene bridge, ultimately leading to peptide analogs with improved stability.
Table 2: Pharmacologically Relevant Compound Classes
| Compound Class | Synthetic Utility of Precursor | Therapeutic Potential | References |
|---|---|---|---|
| Trifluoromethylated β-Amino Acids | Direct synthesis or via β-lactam ring-opening | Components for stable peptides, enzyme inhibitors | researchgate.net |
| Trifluoromethylated β-Lactams | Cyclization of the β-amino ester | Antibacterial agents, cholesterol absorption inhibitors | researchgate.netrsc.org |
Construction of Trifluoromethyl-Substituted Heterocyclic Frameworks
Beyond β-lactams and quinolones, this compound and its derivatives are employed in the synthesis of a diverse range of trifluoromethyl-substituted heterocycles. The presence of both an amine and an ester group allows for versatile cyclization strategies.
For example, the enamine form, ethyl 3-amino-4,4,4-trifluorocrotonate, can react with various electrophiles and subsequently cyclize to form substituted pyridines, pyrimidines, and other heterocyclic systems. These reactions leverage the nucleophilicity of the enamine nitrogen and the β-carbon. Such trifluoromethyl-substituted heterocycles are of great interest in agrochemicals and pharmaceuticals due to the unique properties imparted by the fluorine atoms. nbinno.com Furthermore, related trifluorinated building blocks have been used to synthesize trifluoromethyl-substituted benzopyran-2-ones and γ-lactam annulated oxazacycles, highlighting the broad utility of such synthons in constructing complex heterocyclic frameworks. nih.govresearchgate.net
Table 3: Examples of Heterocyclic Frameworks
| Heterocyclic Class | General Synthetic Approach | Significance |
|---|---|---|
| Azetidin-2-ones (β-Lactams) | Intramolecular cyclization of the β-amino ester. | Core structure in antibiotics and other pharmaceuticals. |
| Dihydroquinolin-4-ones | Condensation with aromatic precursors. | Foundational scaffold in many biologically active compounds. |
| Pyridines/Pyrimidines | Cyclocondensation reactions using the enamine tautomer. | Prevalent in medicinal chemistry and agrochemicals. |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation Focus on Methods, Not Data
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including fluorinated compounds like Ethyl 3-amino-4,4,4-trifluorobutyrate. nih.gov The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecular structure and stereochemistry. dtic.mil
In ¹H NMR, the signals for protons adjacent to the chiral center and the trifluoromethyl group exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Similarly, ¹⁹F NMR is highly sensitive to the local electronic environment, making it a powerful tool for investigating the effects of neighboring functional groups. The large coupling constants often observed between ¹H and ¹⁹F nuclei can be instrumental in assigning specific signals.
For this compound, the expected NMR data would provide key structural correlations.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |
| ¹H | CH₃ (ethyl) | ~1.2 | Triplet (t) | -CH₂- |
| ¹H | CH₂ (ethyl) | ~4.1 | Quartet (q) | -CH₃ |
| ¹H | CH₂ (backbone) | ~2.6 | Multiplet (m) | -CH- |
| ¹H | CH (chiral center) | ~3.8 | Multiplet (m) | -CH₂-, -CF₃ |
| ¹H | NH₂ | Variable | Broad Singlet (br s) | - |
| ¹³C | CH₃ (ethyl) | ~14 | Singlet | - |
| ¹³C | CH₂ (ethyl) | ~61 | Singlet | - |
| ¹³C | CH₂ (backbone) | ~35 | Quartet (q) | -CF₃ |
| ¹³C | CH (chiral center) | ~50 | Quartet (q) | -CF₃ |
| ¹³C | C=O (ester) | ~170 | Singlet | - |
| ¹³C | CF₃ | ~125 | Quartet (q) | ¹⁹F |
| ¹⁹F | CF₃ | ~-70 (rel. to CFCl₃) | Multiplet (m) | -CH- |
To resolve complex structural and stereochemical questions, multi-dimensional NMR techniques are employed.
Heteronuclear Overhauser Effect Spectroscopy (HOESY): This 2D NMR experiment is particularly valuable for fluorinated molecules. It detects through-space correlations between different nuclei, such as ¹H and ¹⁹F. By observing cross-peaks in a HOESY spectrum, it is possible to confirm the spatial proximity of specific protons and the trifluoromethyl group. nih.govacs.org This technique is crucial for differentiating between through-bond spin-spin couplings and through-space couplings, which is essential for making unambiguous stereochemical assignments. nih.govacs.org For instance, a HOESY experiment could definitively establish the relative orientation of substituents around the chiral center.
Luminescence-based Eddy Current Delay-Diffusion Ordered Spectroscopy (LED-DOSY): DOSY is a powerful technique that separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which are related to molecular size and shape. ox.ac.uknih.gov The LED pulse sequence is an advanced version that effectively stores the signal while eddy currents induced by strong gradient pulses decay, leading to cleaner and more reliable data. huji.ac.il While typically used for analyzing mixtures, DOSY can also be applied to confirm the integrity of a sample by showing that all proton signals belong to a single species with the same diffusion coefficient.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the precise molecular weight of this compound and to gain structural insights from its fragmentation patterns. For the target molecule (C₆H₁₀F₃NO₂), the expected exact mass is approximately 185.0664 g/mol .
Upon ionization, typically via electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) is formed. This ion and its subsequent fragments are separated based on their mass-to-charge ratio (m/z). Analysis of the fragmentation pattern helps to confirm the molecular structure. Common fragmentation pathways for this molecule would likely include:
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
Cleavage of the ethyl group (-CH₂CH₃).
Fragmentation of the carbon backbone, particularly alpha-cleavage adjacent to the amine and carbonyl groups.
Loss of the trifluoromethyl group (-CF₃).
Data for the closely related compound, Ethyl 3-amino-4,4,4-trifluorocrotonate, is available in spectral databases, providing a reference for expected fragmentation behavior. nist.govnist.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range. nasa.gov For this compound, the IR spectrum would be expected to show distinct peaks corresponding to its key functional groups.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric bonds, which may be weak or inactive in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) | 3400 - 3250 |
| C-H (Alkyl) | Stretch | 2980 - 2850 | 2980 - 2850 |
| C=O (Ester) | Stretch | 1750 - 1735 (strong) | 1750 - 1735 (weak) |
| N-H (Amine) | Bend (Scissoring) | 1650 - 1580 | 1650 - 1580 |
| C-O (Ester) | Stretch | 1300 - 1000 | 1300 - 1000 |
| C-F (Trifluoromethyl) | Stretch | 1350 - 1150 (very strong, multiple bands) | 1350 - 1150 |
Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment
Since this compound contains a chiral center at the C3 position, it exists as a pair of enantiomers ((R) and (S)). Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample. Two main strategies are employed:
Direct Separation: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. For amino acid derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are highly effective for separating underivatized enantiomers. sigmaaldrich.com
Indirect Separation: This approach involves derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Reagents such as Marfey's reagent (FDAA) are commonly used for this purpose. nih.gov The resulting diastereomers have different physical properties and can be separated on a standard achiral stationary phase (e.g., C18). nih.gov
The choice of method depends on the specific analytical requirements, with direct separation often being preferred for its simplicity as it avoids an additional reaction step. sigmaaldrich.com
Table 3: Comparison of Chiral HPLC Methods
| Method | Principle | Stationary Phase | Advantages | Disadvantages |
| Direct | Differential interaction of enantiomers with a chiral selector. | Chiral (e.g., Teicoplanin-based) | Fewer sample preparation steps; direct analysis of enantiomers. | CSPs can be expensive and less robust than achiral phases. |
| Indirect | Conversion of enantiomers into diastereomers, which are then separated. | Achiral (e.g., C18) | Uses standard, robust columns; can enhance detection sensitivity. | Requires an additional derivatization step; CDA must be enantiomerically pure. |
Computational and Theoretical Investigations
Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Mechanistic Insights
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying chemical reactions in large systems, such as enzymes. In this approach, the region of the system where the chemical transformation occurs is treated with quantum mechanics (QM), providing a high level of theory to describe bond breaking and formation. The remainder of the system, for instance, the surrounding solvent or protein, is described using molecular mechanics (MM), a more computationally efficient classical force field approach.
For Ethyl 3-amino-4,4,4-trifluorobutyrate, QM/MM calculations could provide significant insights into its interactions and reactions within a biological environment. For example, if this molecule were a substrate for an enzyme, a QM/MM study could elucidate the reaction mechanism, identify key amino acid residues involved in catalysis, and calculate the energetic barriers of the reaction pathway. The trifluoromethyl group, with its strong electron-withdrawing nature, would be a key focus of the QM region to accurately model its electronic effects on the reaction.
Table 1: Representative Applications of QM/MM in Mechanistic Studies
| System/Reaction | QM Method | MM Force Field | Key Insights Gained |
| Enzyme Catalysis | DFT, MP2 | AMBER, CHARMM | Reaction pathways, transition state stabilization, role of active site residues. |
| Solvation Effects | HF, DFT | TIP3P, SPC/E | Free energies of solvation, hydrogen bonding networks, solvent reorganization. |
| Photochemical Processes | TD-DFT | OPLS | Excited state dynamics, photochemical reaction mechanisms. |
Density Functional Theory (DFT) Studies on Conformational Analysis and Stereoelectronics
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their energies, geometries, and other properties. It offers a good balance between accuracy and computational cost, making it suitable for studying the conformational landscape and stereoelectronic effects in molecules like this compound.
A conformational analysis using DFT would involve identifying the stable conformers of the molecule by rotating around its single bonds and calculating the relative energies of the resulting structures. This would reveal the most likely shapes the molecule adopts in different environments.
Stereoelectronic effects, which describe how the spatial arrangement of electrons influences molecular properties and reactivity, are particularly important for this molecule. The strong electronegativity of the fluorine atoms in the trifluoromethyl group creates significant electronic effects that can influence the molecule's conformation and reactivity. DFT calculations can quantify these effects by analyzing orbital interactions and charge distributions. For instance, studies on other fluorinated organic compounds have shown that gauche effects and other stereoelectronic interactions involving fluorine can significantly impact conformational preferences. nih.gov
Table 2: Key Parameters from a Hypothetical DFT Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C3-C2-C1) | Key Stereoelectronic Interaction |
| A | 0.00 | 60° (gauche) | Hyperconjugation between N lone pair and σ*(C-CF3) |
| B | 1.5 | 180° (anti) | Minimized steric hindrance |
| C | 3.2 | -60° (gauche) | Less favorable hyperconjugative interaction |
Modeling of Binding Energy and Solvation Effects for Trifluoromethylated Compounds
The trifluoromethyl group significantly influences the non-covalent interactions of a molecule, which in turn affects its binding to biological targets and its behavior in different solvents. Computational modeling can be used to quantify these effects.
Binding Energy: The binding energy of this compound to a receptor, such as a protein active site, can be calculated using methods like molecular docking and more rigorous free energy calculations. These methods account for various interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. The trifluoromethyl group can participate in non-classical hydrogen bonds and halogen bonds, and its hydrophobic nature can contribute to binding affinity.
Solvation Effects: The solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated using implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating the individual solvent molecules around the solute. Understanding the solvation of this compound in different solvents, such as water and organic solvents, is crucial for predicting its solubility and partitioning behavior. Computational studies on other trifluoromethylated compounds have highlighted the unique solvation properties imparted by the CF3 group.
Prediction of Reaction Pathways and Selectivity
Computational chemistry can be a powerful predictive tool for exploring the potential reactivity of a molecule and understanding the factors that control selectivity. For this compound, theoretical calculations could be employed to predict its behavior in various chemical reactions.
By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways, including the structures of transition states and intermediates. This allows for the calculation of activation energies, which are related to the reaction rate. For example, the reactivity of the amino group or the ester functionality could be explored under different reaction conditions.
Furthermore, these methods can predict the selectivity of a reaction, such as regioselectivity and stereoselectivity. In the case of this compound, computational studies could predict whether a reaction is more likely to occur at the amino group or the ester, or predict the stereochemical outcome of a reaction at the chiral center (C3). This predictive capability is highly valuable in synthetic chemistry for designing new reactions and optimizing existing ones. nih.gov
Future Perspectives in the Research of Ethyl 3 Amino 4,4,4 Trifluorobutyrate
Development of Novel and Sustainable Synthetic Routes
The future synthesis of Ethyl 3-amino-4,4,4-trifluorobutyrate is expected to pivot towards greener and more efficient methodologies. Current synthetic approaches often rely on multi-step processes that may involve harsh reagents or generate significant waste. Prospective research will likely focus on strategies that align with the principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous substances.
Key areas for development include:
Biocatalytic Methods: The use of enzymes, such as lipases or transaminases, offers a highly selective and environmentally benign route to chiral amino acids. mdpi.com Future work could adapt lipase-catalyzed hydrolysis for the kinetic resolution of racemic this compound, providing access to enantiomerically pure forms. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields. Its application in the synthesis of poly(β-amino esters) demonstrates its potential for creating related structures in a more sustainable manner. rsc.org
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for easier scalability. Developing a flow-based synthesis for this compound could lead to more efficient and consistent production.
Haber-Independent Nitrogen Sourcing: A long-term sustainable goal involves sourcing the amine functionality from biorenewable sources rather than relying on the energy-intensive Haber-Bosch process for ammonia (B1221849) production. researchgate.net
| Synthetic Strategy | Potential Advantages | Research Focus |
| Biocatalysis (Enzymatic) | High enantioselectivity, mild reaction conditions, reduced waste. mdpi.com | Screening and engineering of enzymes (lipases, transaminases) for efficient conversion. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. rsc.org | Optimization of reaction conditions for key synthetic steps under microwave irradiation. |
| Continuous Flow Chemistry | Enhanced safety and control, easy scalability, improved reproducibility. | Design and implementation of a continuous flow process for the entire synthetic sequence. |
| Biomimetic Transamination | Mimics natural biological processes, potential for high stereoselectivity. researchgate.netresearchgate.net | Development of efficient biomimetic catalysts for the transamination of fluorinated keto-esters. |
Exploration of New Catalytic Systems for Enantioselective Transformations
Achieving high enantioselectivity in the synthesis of chiral molecules like this compound is crucial, as different enantiomers can exhibit vastly different biological activities. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to produce this compound in an enantiomerically pure form.
Promising avenues of exploration include:
Organocatalysis: Chiral small organic molecules, such as proline and its derivatives or chiral phosphoric acids, have emerged as powerful tools in asymmetric synthesis. nih.gov Research into organocatalytic Mannich reactions or transfer hydrogenations could yield highly enantioselective routes to the target molecule. nih.govacs.org
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, particularly Cinchona alkaloid derivatives, have shown great success in the asymmetric synthesis of other trifluoromethylated amino esters. nih.gov This strategy could be applied to the alkylation of glycine (B1666218) Schiff bases to produce chiral β-amino esters.
Transition Metal Catalysis: While established, there is still room for innovation in transition metal catalysis. The development of new chiral ligands for metals like palladium, rhodium, or iridium could enable novel asymmetric hydrogenations or conjugate additions to produce the desired stereoisomer with high fidelity.
| Catalytic System | Example Catalyst Class | Potential Reaction Type | Expected Outcome |
| Organocatalysis | Chiral amines (e.g., Proline), Phosphoric acids. nih.gov | Asymmetric Mannich Reaction, Transfer Hydrogenation. acs.org | High enantioselectivity under metal-free conditions. |
| Phase-Transfer Catalysis | Cinchona alkaloid derivatives. nih.gov | Asymmetric alkylation of imines. | Efficient synthesis of either enantiomer (R or S). nih.gov |
| Biocatalysis | Lipases, Transaminases. mdpi.com | Enantioselective hydrolysis, Asymmetric amination. | Green and highly selective route to enantiopure products. |
| Transition Metal Catalysis | Chiral Phosphine Ligands (e.g., WingPhos) with Pd, Rh, Ir. nih.gov | Asymmetric Hydrogenation, Conjugate Addition. | High turnover numbers and excellent enantiocontrol. |
Expansion of Applications in Complex Molecule Synthesis
This compound is a versatile building block, and its future lies in its expanded use for the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical sectors. The trifluoromethyl group is a bioisostere for other groups and is known to enhance properties like metabolic stability and target binding affinity. mdpi.com
Future applications are envisioned in the synthesis of:
Novel Peptidomimetics: Incorporation of fluorinated amino acids into peptides can increase their resistance to proteolytic degradation and modulate their conformation, leading to more stable and potent therapeutic peptides. nbinno.commdpi.com
β-Lactam Antibiotics: Fluorinated β-amino esters are key precursors for creating novel β-lactam antibiotics, potentially overcoming existing bacterial resistance mechanisms. researchgate.net
Protease Inhibitors: The unique stereoelectronic properties of the trifluoromethyl group can be exploited to design potent and selective inhibitors of enzymes such as proteases, which are implicated in numerous diseases. mdpi.comflinders.edu.au
Advanced Agrochemicals: The compound can serve as a scaffold for new herbicides and insecticides, where the CF3 group can enhance potency and environmental stability. nbinno.com
Interdisciplinary Research with Biological and Materials Sciences
The unique properties of this compound position it at the intersection of chemistry, biology, and materials science. Future interdisciplinary research will be key to unlocking its full potential.
In Biological Sciences: Beyond its role as a synthetic building block, the compound and its derivatives could be investigated as bioactive molecules themselves. Research could explore their potential as enzyme inhibitors or receptor modulators. nih.gov The fluorine atom also serves as a sensitive probe for ¹⁹F NMR spectroscopy and as a positron-emitting isotope (¹⁸F) for Positron Emission Tomography (PET) imaging, opening doors for its use in diagnostics and in studying drug distribution in vivo. mdpi.comtandfonline.comacs.org
In Materials Science: The analogous compound, ethyl 3-amino-4,4,4-trifluorocrotonate, is used as a monomer to create fluorinated polymers with high thermal stability and chemical resistance. nbinno.com A significant future direction would be to explore the polymerization of this compound or its derivatives to create novel poly(β-amino esters). rsc.org These materials could have applications as durable coatings, high-performance plastics, or as biodegradable polymers for advanced drug delivery systems. rsc.org
| Discipline | Potential Application | Key Research Area |
| Biological Sciences | Drug Discovery | Design of enzyme inhibitors (e.g., for proteases, aminotransferases). mdpi.comnih.gov |
| Medical Imaging | Synthesis of ¹⁸F-labeled analogues for PET imaging. tandfonline.comacs.org | |
| Structural Biology | Use as a ¹⁹F NMR probe to study protein structure and interactions. mdpi.com | |
| Materials Science | Advanced Polymers | Synthesis of novel fluorinated poly(β-amino esters). rsc.org |
| Drug Delivery | Development of biodegradable polymer matrices for controlled release of therapeutics. rsc.org | |
| High-Performance Materials | Creation of polymers with enhanced thermal stability and chemical resistance for specialized coatings. nbinno.com |
Q & A
Q. What are the common synthetic routes for Ethyl 3-amino-4,4,4-trifluorobutyrate, and how can their efficiency be optimized?
this compound is typically synthesized via reductive amination of its keto precursor, Ethyl 3-oxo-4,4,4-trifluorobutyrate (CAS 372-31-6), using ammonia and a reducing agent like sodium cyanoborohydride (NaBH3CN). Optimization involves:
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹⁹F NMR : To confirm the presence of the trifluoromethyl group (δ ~ -60 to -65 ppm in ¹⁹F NMR) and amino protons (δ ~1.5–2.5 ppm in ¹H NMR).
- IR spectroscopy : Peaks at ~3300–3500 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups.
- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 184.11 confirms the molecular formula C₆H₉F₃NO₂ .
Q. How should this compound be stored to ensure stability?
Q. What are the primary applications of this compound in medicinal chemistry?
This compound serves as a key intermediate for:
Q. How can researchers mitigate hazards associated with handling this compound?
- Ventilation : Use fume hoods to avoid inhalation (GHS Category 3 flammability).
- PPE : Nitrile gloves and lab coats prevent skin contact (GHS Skin Irritation Category 3).
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic reactions?
The electron-withdrawing CF₃ group:
Q. What challenges arise in achieving enantioselective synthesis of this compound, and what chiral catalysts show promise?
Challenges :
Q. How does solvent polarity affect the tautomeric equilibrium of this compound in solution?
- Polar solvents (e.g., DMSO) : Stabilize the zwitterionic form via solvation, shifting equilibrium toward the amino-keto tautomer.
- Nonpolar solvents (e.g., hexane) : Favor the enol-imine form due to reduced dielectric screening.
- Monitoring methods : ¹H NMR coupling constants and IR carbonyl stretches track tautomeric ratios .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound derivatives?
- Reproducibility checks : Validate purity via HPLC (≥98% by area) before measurements.
- Standardized conditions : Use reduced-pressure distillation (e.g., 15 mmHg for boiling points) to minimize decomposition.
- Cross-reference datasets : Compare with structurally similar compounds (e.g., Ethyl 3-hydroxy-4,4,4-trifluorobutyrate, b.p. 90–91°C/50 mmHg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
